Cas no 1211537-99-3 (ethyl 4-(chlorosulfonyl)methylpiperidine-1-carboxylate)

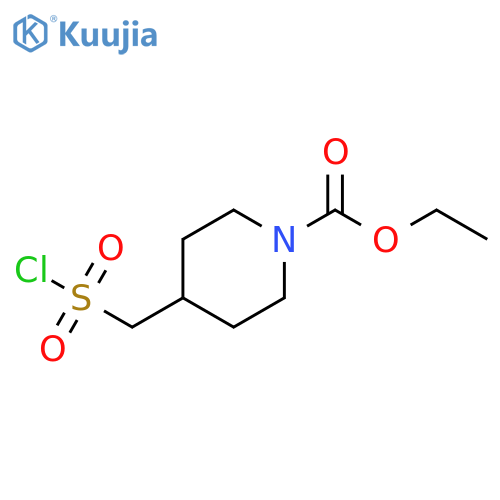

1211537-99-3 structure

商品名:ethyl 4-(chlorosulfonyl)methylpiperidine-1-carboxylate

ethyl 4-(chlorosulfonyl)methylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-(chlorosulfonyl)methylpiperidine-1-carboxylate

- 1-Piperidinecarboxylic acid, 4-[(chlorosulfonyl)methyl]-, ethyl ester

- 1211537-99-3

- EN300-1987413

- ethyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate

-

- インチ: 1S/C9H16ClNO4S/c1-2-15-9(12)11-5-3-8(4-6-11)7-16(10,13)14/h8H,2-7H2,1H3

- InChIKey: DMUXQAMAWBFFNM-UHFFFAOYSA-N

- ほほえんだ: N1(C(OCC)=O)CCC(CS(Cl)(=O)=O)CC1

計算された属性

- せいみつぶんしりょう: 269.0488569g/mol

- どういたいしつりょう: 269.0488569g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 330

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 72.1Ų

ethyl 4-(chlorosulfonyl)methylpiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1987413-10g |

ethyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate |

1211537-99-3 | 10g |

$5037.0 | 2023-09-16 | ||

| Enamine | EN300-1987413-0.5g |

ethyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate |

1211537-99-3 | 0.5g |

$1124.0 | 2023-09-16 | ||

| Enamine | EN300-1987413-5.0g |

ethyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate |

1211537-99-3 | 5g |

$3396.0 | 2023-06-02 | ||

| Enamine | EN300-1987413-0.05g |

ethyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate |

1211537-99-3 | 0.05g |

$983.0 | 2023-09-16 | ||

| Enamine | EN300-1987413-2.5g |

ethyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate |

1211537-99-3 | 2.5g |

$2295.0 | 2023-09-16 | ||

| Enamine | EN300-1987413-10.0g |

ethyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate |

1211537-99-3 | 10g |

$5037.0 | 2023-06-02 | ||

| Enamine | EN300-1987413-5g |

ethyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate |

1211537-99-3 | 5g |

$3396.0 | 2023-09-16 | ||

| Enamine | EN300-1987413-1.0g |

ethyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate |

1211537-99-3 | 1g |

$1172.0 | 2023-06-02 | ||

| Enamine | EN300-1987413-0.1g |

ethyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate |

1211537-99-3 | 0.1g |

$1031.0 | 2023-09-16 | ||

| Enamine | EN300-1987413-0.25g |

ethyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate |

1211537-99-3 | 0.25g |

$1078.0 | 2023-09-16 |

ethyl 4-(chlorosulfonyl)methylpiperidine-1-carboxylate 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

3. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

1211537-99-3 (ethyl 4-(chlorosulfonyl)methylpiperidine-1-carboxylate) 関連製品

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬